molecular formula C11H22N2O2 B15372454 N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide

N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide

Cat. No.: B15372454
M. Wt: 214.30 g/mol
InChI Key: FGDUEEWOYONHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a 2-hydroxyethyl group at the 1-position and a methylacetamide moiety linked via a methylene bridge at the 4-position.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C11H22N2O2/c1-10(15)12(2)9-11-3-5-13(6-4-11)7-8-14/h11,14H,3-9H2,1-2H3

InChI Key

FGDUEEWOYONHOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1CCN(CC1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Key Analogues :

Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide) Structure: Piperidine with phenethyl (lipophilic) and phenylacetamide groups. Comparison: The target compound replaces phenethyl with hydroxyethyl and phenyl with methyl on the acetamide, likely reducing opioid receptor affinity and toxicity.

2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (CAS 101345-67-9) Structure: Methoxy-substituted acetamide with phenethyl-piperidine. Properties: Higher molecular weight (352.5 g/mol) due to aromatic substituents .

N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-isopropyl-acetamide (CAS 690999-05-4) Structure: Benzyl (lipophilic) and chloro-substituted acetamide. Properties: Chlorine increases stability but may elevate toxicity .

N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5) Structure: Pyrrolidine and butynyl chain; acts as a muscarinic presynaptic antagonist/postsynaptic agonist . Comparison: The target compound’s piperidine core and hydroxyethyl group may alter receptor specificity compared to BM-5’s pyrrolidine and alkyne chain.

Physicochemical Properties

Property Target Compound Acetyl Fentanyl 2-Methoxy Analogue Chloro-Substituted Analogue
Molecular Weight (g/mol) ~214.3 (estimated) 352.5 352.5 308.85
Key Substituents Hydroxyethyl, Methyl Phenethyl, Phenyl Phenethyl, Methoxy Benzyl, Chloro
Solubility High (polar groups) Low (lipophilic) Moderate Low
Toxicity Considerations Likely lower High (opioid activity) Moderate Higher (halogenated)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.